molecular formula C25H21Cl2N3O2S B11621735 N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide

N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide

Cat. No.: B11621735
M. Wt: 498.4 g/mol
InChI Key: NYFMPDGNIDLECG-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, chlorinated phenyl groups, and a cyano group, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Quinoline Core: This step involves the cyclization of appropriate precursors to form the quinoline ring.

    Introduction of Chlorinated Phenyl Groups: Chlorinated phenyl groups are introduced through substitution reactions.

    Addition of the Cyano Group: The cyano group is added using reagents such as cyanogen bromide.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through acylation reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide can be compared with similar compounds such as:

These compounds share structural similarities but differ in specific functional groups and substitutions, which may result in different chemical properties and biological activities.

Properties

Molecular Formula

C25H21Cl2N3O2S

Molecular Weight

498.4 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[4-(4-chlorophenyl)-3-cyano-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H21Cl2N3O2S/c1-14-18(27)4-2-5-19(14)29-22(32)13-33-25-17(12-28)23(15-8-10-16(26)11-9-15)24-20(30-25)6-3-7-21(24)31/h2,4-5,8-11,23,30H,3,6-7,13H2,1H3,(H,29,32)

InChI Key

NYFMPDGNIDLECG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)Cl)C#N

Origin of Product

United States

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